molecular formula C11H7F3N2O2 B2670335 1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one CAS No. 866142-99-6

1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one

Cat. No.: B2670335
CAS No.: 866142-99-6
M. Wt: 256.184
InChI Key: NMGDAQDEPLLVJX-UHFFFAOYSA-N
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Description

1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one is a heterocyclic compound that features a pyrazinone core substituted with a trifluoromethylphenyl group

Scientific Research Applications

1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazinone compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazinone core can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazole
  • 1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyridine
  • 1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrimidine

Uniqueness

1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one is unique due to its specific combination of a pyrazinone core and a trifluoromethylphenyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications .

Properties

IUPAC Name

1-hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-1-7(2-4-8)9-6-16(18)10(17)5-15-9/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGDAQDEPLLVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(C(=O)C=N2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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